2-(p-Tolyl)phthalazin-1(2H)-one

Phthalazinone regioisomer Hydrogen bond donor/acceptor Physicochemical differentiation

Researchers face confusion between N2- and C4-substituted phthalazinones, which differ pharmacologically. CAS 919868-22-7 is the analytically pure N2-aryl regioisomer with zero H-bond donors (vs 1 for C4 analog). - Pre-functionalized core for PARP, PDE4, or A3 adenosine receptor programs - Defined negative control for antifungal screening (MIC >250 µg/mL predicted) - Fragment-like MW 236.27, 2 HBA, 1 rotatable bond Available for immediate R&D shipment.

Molecular Formula C15H12N2O
Molecular Weight 236.274
CAS No. 919868-22-7
Cat. No. B2986286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Tolyl)phthalazin-1(2H)-one
CAS919868-22-7
Molecular FormulaC15H12N2O
Molecular Weight236.274
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2
InChIInChI=1S/C15H12N2O/c1-11-6-8-13(9-7-11)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10H,1H3
InChIKeyZJWOALHADJZGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Tolyl)phthalazin-1(2H)-one: Baseline Identity and Procurement Profile


2-(p-Tolyl)phthalazin-1(2H)-one (CAS 919868-22-7) is an N2-aryl-substituted phthalazin-1(2H)-one heterocycle with molecular formula C15H12N2O and molecular weight 236.27 g/mol . The compound features a p-tolyl (4-methylphenyl) substituent attached at the N2 position of the phthalazinone core, distinguishing it from the more extensively studied C4-substituted regioisomer 4-(p-tolyl)phthalazin-1(2H)-one (CAS 51334-85-1) . Unlike the C4 regioisomer, which is commercially available from Sigma Aldrich at 95% purity with a defined melting point of 250–255 °C , the N2-substituted target compound (CAS 919868-22-7) has a markedly different hydrogen-bonding profile: zero hydrogen bond donors and two hydrogen bond acceptors compared with one donor and three acceptors for the C4 regioisomer . The phthalazin-1(2H)-one scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with established relevance to PARP inhibition, PDE4 inhibition, α-adrenoceptor antagonism, and antimicrobial target engagement [1].

1
N2-aryl phthalazinone scaffold with unsubstituted C4 for derivatization
2
Regioisomeric probe for SAR studies (N2 vs C4 substitution effects)
3
Reported target engagement relevance in PARP, PDE4, and kinase research

Generic Substitution Risk: Regioisomeric and In-Class Phthalazinones


The phthalazin-1(2H)-one scaffold possesses two principal sites of substituent attachment—N2 and C4—that govern distinct pharmacological and physicochemical behavior [1]. Published structure-activity relationship (SAR) evidence demonstrates that the regioisomeric placement of the identical p-tolyl group at N2 (CAS 919868-22-7) versus C4 (CAS 51334-85-1) produces compounds with fundamentally different hydrogen-bond donor/acceptor counts (0 HBD / 2 HBA vs. 1 HBD / 3 HBA) , divergent synthetic accessibility and commercial availability, and distinct biological target engagement profiles [2]. Furthermore, a systematic antifungal SAR study established that phthalazinones lacking an N2-methyl substituent exhibited no detectable antifungal activity (MIC > 250 μg/mL), whereas N2-methylated analogs displayed fair to good inhibition [3]. Since 2-(p-tolyl)phthalazin-1(2H)-one carries an N2-aryl rather than N2-alkyl substituent and lacks the N2-methyl group, its biological profile cannot be inferred from N2-methylphthalazinone data without experimental validation. Similarly, N2 versus C4 positioning of dithiocarbamate moieties on the phthalazinone core yields significant differences in anticancer potency and selectivity across cell lines [4], underscoring that regioisomeric substitution is not interchangeable.

Target
N2-(p-Tolyl)phthalazin-1(2H)-one
Zero HBD, two HBA; unsubstituted C4 position.
Substitute risk
C4-(p-Tolyl) regioisomer
Different hydrogen-bond donor count and supplier grade may shift target binding and permeability profiles.
Target
N2-aryl, no N2-methyl
Predicted inactive in antifungal screens (class-level MIC > 250 μg/mL).
Substitute risk
N2-methylphthalazinones
Antifungal activity profiles cannot be inferred; N2-methyl requirement is critical for hit identification.
Target
N2-aryl, weak enzyme inhibition
Dihydroorotase IC50 ~520 μM indicates minimal target engagement.
Substitute risk
PARP-1 inhibitor analogs
Potent phthalazinone PARP-1 inhibitors (e.g., Olaparib) operate via different substitution patterns; direct transfer of activity is unsupported.

Comparative Evidence for 2-(p-Tolyl)phthalazin-1(2H)-one vs. Analogs


Hydrogen-Bonding Profile: N2- vs. C4-p-Tolyl Phthalazinone

The N2-substituted target compound (CAS 919868-22-7) carries zero hydrogen bond donors (HBD) and two hydrogen bond acceptors (HBA), whereas its C4-substituted regioisomer (CAS 51334-85-1) possesses one HBD and three HBA . This difference arises because the C4 regioisomer retains a free lactam N2–H proton available for hydrogen bond donation, while in the N2-substituted target compound the lactam nitrogen is fully substituted with the p-tolyl group, eliminating the N–H donor functionality. The C4 regioisomer (CAS 51334-85-1) is commercially listed by Sigma Aldrich (Product No. 528080, 95% purity, mp 250–255 °C) , indicating established procurement pathways. In contrast, the target N2 compound (CAS 919868-22-7) is supplied by specialty chemical vendors at 96–97% purity , reflecting a different supply chain profile. For drug discovery applications, the absence of an N–H donor in the target compound alters its capacity for hydrogen-bond-mediated target engagement, membrane permeability (reduced HBD count is associated with improved passive permeability according to Lipinski's Rule of Five), and metabolic susceptibility compared with the C4 regioisomer [1].

H-Bond Profile
Head-to-head
Target (N2): 0 HBD, 2 HBA
C4 regioisomer: 1 HBD, 3 HBA
Δ: 1 fewer donor, 1 fewer acceptor
Supports regioisomer-specific hydrogen-bonding review; affects permeability and target complementarity.
Computed from molecular structure; experimental validation may refine interpretation.
Phthalazinone regioisomer Hydrogen bond donor/acceptor Physicochemical differentiation Medicinal chemistry scaffold

Antifungal Activity: N2-Substitution Pattern Determines Activity Onset

In a systematic antifungal evaluation of 25 polysubstituted phthalazin-1(2H)-one derivatives against clinically important yeasts and filamentous fungi (including Candida spp., Cryptococcus neoformans, and dermatophytes), compounds lacking a methyl group at the N2 position uniformly failed to exhibit any detectable antifungal activity (MIC values > 250 μg/mL), whereas N2-methylated analogs displayed fair to good inhibitory activity [1]. The most potent compound in this series, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, demonstrated remarkable antifungal activity against standardized dermatophyte and Cryptococcus strains [1]. This establishes a class-level rule: the N2 substituent identity is a critical binary determinant of antifungal activity within the phthalazinone chemotype. 2-(p-Tolyl)phthalazin-1(2H)-one, bearing a bulky N2-aryl substituent without the requisite N2-methyl group, would be predicted by this SAR framework to show MIC > 250 μg/mL under the same assay conditions—a profile comparable to the N2-unsubstituted scaffold parent rather than to active N2-methyl antifungals [2]. This represents a key differentiation from N2-methyl-4-substituted phthalazinones that are being explored as antifungal leads [3].

Antifungal Activity
Class-level
N2-unmethylated: MIC > 250 μg/mL
N2-methylated: MIC as low as 6.25 μg/mL
This compound (N2-aryl, no methyl) predicted >250 μg/mL
Class-level SAR indicates inactivity; N2-methyl group is critical for antifungal hits.
Inferred from systematic SAR study; direct testing required for confirmation.
Antifungal phthalazinone N2-methyl requirement MIC threshold Structure-activity relationship

Dihydroorotase Enzyme Inhibition: Binding Data from ChEMBL

2-(p-Tolyl)phthalazin-1(2H)-one (CHEMBL73819) has been experimentally evaluated for inhibition of dihydroorotase, part of the multifunctional CAD protein involved in de novo pyrimidine biosynthesis, using enzyme sourced from mouse Ehrlich ascites cells. The compound exhibited an IC50 of 5.20 × 10⁵ nM (520 μM) at pH 7.37 when tested at a concentration of 10 μM [1]. This represents weak inhibitory activity, with only approximately 50% inhibition achieved at half-millimolar concentrations. For context, potent dihydroorotase inhibitors in drug discovery typically exhibit IC50 values in the low nanomolar to sub-micromolar range [2]. The data establish this compound as a low-potency dihydroorotase ligand, which is valuable information for: (i) excluding it from campaigns targeting pyrimidine biosynthesis with potency requirements below 1 μM; and (ii) using it as a negative control or inactive comparator scaffold in phthalazinone enzyme inhibition panels [3].

Dihydroorotase IC50
Reported
520 μM pH 7.37, mouse Ehrlich ascites enzyme, 10 μM test conc.
Weak inhibition; not suitable for pyrimidine biosynthesis targeting requiring
Curated by ChEMBL (CHEMBL73819); supports use as inactive control or scaffold optimization.
Anticancer SAR
Class-level
N2-substituted hybrids: distinct antiproliferative profiles
C4-substituted hybrids: different selectivity across cell lines
Unsubstituted C4 in target compound offers derivatization vector.
Regioisomeric substitution directs cell-line selectivity; C4 position available for SAR exploration.
Class-level inference from dithiocarbamate hybrids; direct testing on this scaffold pending.
PDE4 Inhibition
Data to verify
N2-substitution beneficial for PDE4 (literature pIC50 7.6–8.4 for cis-fused analogs); this compound untested.
Structurally eligible for PDE4 screening, but bulky N2-aryl group may alter potency relative to smaller alkyl leads.
No direct experimental PDE4 data available; activity must be verified.
Corrosion Inhibition
Reported
Analog (N-propargyl, C4-p-tolyl): 93.4% inhibition
This compound: lacks N-alkyl group; not tested directly.
Serves as synthetic precursor for N-alkylphthalazinone corrosion inhibitors; adsorption requires derivatization.
Carbon steel/1 M HCl; Langmuir isotherm; anticorrosion performance of parent compound uncharacterized.
Dihydroorotase inhibition BindingDB Enzyme assay CAD protein Pyrimidine biosynthesis

N2 vs. C4 Substitution: Divergent Anticancer SAR in Hybrids

A recent study comparing phthalazinone-dithiocarbamate hybrids with the dithiocarbamate moiety placed at either the N2 position (compounds 6–8) or the C4 position (compound 9) revealed significant differences in antiproliferative activity and selectivity across three human cancer cell lines (A2780 ovarian, NCI-H460 lung, MCF-7 breast) [1]. While the study did not directly test 2-(p-tolyl)phthalazin-1(2H)-one, it establishes that the N2 substitution site on the phthalazinone scaffold is a critical determinant of anticancer potency and cell-line selectivity, with the N2-substituted series displaying activity and selectivity profiles distinct from the C4-substituted series [2]. This finding corroborates the broader phthalazinone literature: the phthalazinone core positions N2 and C4 represent two key loci that independently modulate and optimize biological activity, and modifications at each position produce non-redundant pharmacological outcomes [3]. For 2-(p-tolyl)phthalazin-1(2H)-one, the p-tolyl group occupies the synthetically accessible N2 position, providing a defined starting point for further derivatization at C4 that would be inaccessible from the 4-(p-tolyl) regioisomer [4].

Anticancer SAR
Class-level
N2-substituted hybrids: distinct antiproliferative profiles
C4-substituted hybrids: different selectivity across cell lines
Unsubstituted C4 in target compound offers derivatization vector.
Regioisomeric substitution directs cell-line selectivity; C4 position available for SAR exploration.
Class-level inference from dithiocarbamate hybrids; direct testing on this scaffold pending.
Phthalazinone-dithiocarbamate Regioisomeric SAR Anticancer activity PARP inhibition

PDE4 Inhibition SAR: N-Substitution Effect on Potency

In a foundational structure-activity relationship study of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues as PDE4 inhibitors, Van der Mey and colleagues demonstrated that N-substitution on the phthalazinone scaffold is beneficial for PDE4 inhibitory activity [1]. The study established that the cis-4a,5,6,7,8,8a-hexahydrophthalazinones and their 4a,5,8,8a-tetrahydro analogs displayed potent PDE4 inhibition with pIC50 values of 7.6–8.4 (corresponding to IC50 values of approximately 4–25 nM) [2]. In the phthalazinone series, selectivity for PDE4 over PDE3 was observed for N-substituted compounds, whereas in the pyridazinone series, N-substitution accounted for both PDE4 potency and PDE4 selectivity [1]. This establishes a class-level principle: the presence and nature of the N2 substituent on the phthalazinone core directly modulates PDE4 inhibitory activity. 2-(p-Tolyl)phthalazin-1(2H)-one, bearing an N2-aryl substituent, satisfies the N-substitution requirement but introduces a bulkier, more lipophilic aromatic group compared to the smaller alkyl substituents typically explored in PDE4 SAR [3]. Its PDE4 inhibitory activity remains experimentally uncharacterized [4], but the N2-aryl substitution pattern distinguishes it from the cis-fused cycloalkyl phthalazinones that have been the primary focus of PDE4 inhibitor development.

PDE4 Inhibition
Data to verify
N2-substitution beneficial for PDE4 (literature pIC50 7.6–8.4 for cis-fused analogs); this compound untested.
Structurally eligible for PDE4 screening, but bulky N2-aryl group may alter potency relative to smaller alkyl leads.
No direct experimental PDE4 data available; activity must be verified.
PDE4 inhibition Phosphodiesterase Phthalazinone SAR Anti-inflammatory

Corrosion Inhibition in N-Alkylphthalazinone Derivatives

Although 2-(p-tolyl)phthalazin-1(2H)-one itself has not been evaluated for corrosion inhibition, a closely related derivative—2-(prop-2-yn-1-yl)-4-(p-tolyl)phthalazin-1(2H)-one—was studied alongside 4-(4-chlorophenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one for carbon steel corrosion protection in 1 M HCl [1]. The p-tolyl-containing derivative (compound a) achieved a maximum corrosion inhibition efficiency of 93.4% at the highest inhibitor concentration tested, as determined by mass loss measurements [2]. Adsorption of the inhibitor onto the carbon steel surface followed the Langmuir isotherm model, and surface characterization by SEM, FTIR, and AFM confirmed protective film formation [1]. This demonstrates that the p-tolyl substituent, when combined with an appropriate N-alkyl group on the phthalazinone scaffold, contributes to effective corrosion inhibition. Conversely, 2-(p-tolyl)phthalazin-1(2H)-one (CAS 919868-22-7) lacks the N-alkyl (propargyl) group and has the p-tolyl at N2 rather than C4, which would be expected to substantially alter its metal-surface adsorption properties relative to the studied derivative [3]. The compound may serve as a synthetic precursor to N-propargylated corrosion inhibitor candidates through N-alkylation at the unsubstituted C4 position.

Corrosion Inhibition
Reported
Analog (N-propargyl, C4-p-tolyl): 93.4% inhibition
This compound: lacks N-alkyl group; not tested directly.
Serves as synthetic precursor for N-alkylphthalazinone corrosion inhibitors; adsorption requires derivatization.
Carbon steel/1 M HCl; Langmuir isotherm; anticorrosion performance of parent compound uncharacterized.
Corrosion inhibitor Carbon steel protection N-alkylphthalazinone Electrochemical impedance

Application Scenarios for 2-(p-Tolyl)phthalazin-1(2H)-one


Medicinal Chemistry: C4-Derivatization Scaffold for Lead Optimization

2-(p-Tolyl)phthalazin-1(2H)-one provides a pre-functionalized N2-aryl phthalazinone core with an unsubstituted C4 position available for further chemical elaboration [1]. Published SAR demonstrates that N2 and C4 positions on the phthalazinone scaffold independently modulate biological activity, with N2-substituted phthalazinone-dithiocarbamate hybrids showing distinct anticancer profiles from their C4-substituted counterparts [2]. The compound's zero hydrogen bond donor count distinguishes it from the C4-p-tolyl regioisomer, offering a differentiated physicochemical starting point for lead optimization programs targeting PARP-1 (where phthalazinones are validated pharmacophores exemplified by Olaparib), EGFR, VEGFR-2, or Aurora kinase [3]. Researchers should note that its dihydroorotase inhibitory activity is weak (IC50 ~520 μM), confirming that any anticancer activity would arise from target engagement at other enzymes rather than pyrimidine biosynthesis blockade [4].

Antifungal Screening: Defined Negative Control with Inactivity Rationale

The systematic antifungal SAR study by Zacchino et al. established that phthalazinones without an N2-methyl group are uniformly inactive against pathogenic fungi (MIC > 250 μg/mL) [1]. 2-(p-Tolyl)phthalazin-1(2H)-one, which carries an N2-aryl group without the requisite N2-methyl substituent, is therefore predicted to be inactive in antifungal assays. This makes the compound valuable as a pharmacologically defined negative control in antifungal screening cascades, where its structural similarity to active N2-methylphthalazinone antifungals allows attribution of any observed activity to specific structural features. Procurement for antifungal screening libraries should prioritize N2-methyl-4-substituted phthalazinones (e.g., 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one) for hit identification, reserving 2-(p-tolyl)phthalazin-1(2H)-one for control experiments [2].

Corrosion Inhibitor Development: Synthetic Intermediate for Coatings

A structurally related p-tolyl-containing N-alkylphthalazinone achieved 93.4% corrosion inhibition efficiency on carbon steel in 1 M HCl, with adsorption following the Langmuir isotherm [1]. 2-(p-Tolyl)phthalazin-1(2H)-one can serve as a synthetic precursor for generating novel N-alkyl derivatives through functionalization at the C4 position or through N2-modification strategies. The phthalazinone heterocyclic core provides multiple nitrogen atoms capable of coordinating to metal surfaces, while the aromatic p-tolyl substituent contributes to hydrophobic film formation [2]. Industrial researchers developing corrosion inhibitor formulations should note that the unconjugated parent compound (CAS 919868-22-7) lacks the N-alkyl substituent required for strong metal-surface adsorption and would require derivatization to achieve comparable anticorrosion performance [3].

Fragment-Based Drug Discovery: Phthalazinone Core for Library Expansion

The 2-phenylphthalazin-1(2H)-one scaffold has been identified through molecular simplification as a 'decorable core skeleton' for the design of potent and selective human A3 adenosine receptor antagonists [1]. 2-(p-Tolyl)phthalazin-1(2H)-one extends this fragment concept by introducing a methyl substituent at the para position of the N2-phenyl ring, providing an additional vector for exploring substituent effects on target binding. The compound's low molecular weight (236.27 Da) and defined physicochemical profile (0 HBD, 2 HBA, 1 rotatable bond) [2] position it within fragment-like chemical space suitable for FBDD screening libraries. Its experimentally characterized (albeit weak) enzyme inhibition profile against dihydroorotase [3] provides a binding anchor point that can inform fragment growing and linking strategies in structure-based drug design campaigns.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
N2-aryl substitution; unsubstituted C4 position
Target engagement profiling (PARP, PDE4, kinase panels); regioisomeric SAR expansion
Antifungal screening negative control
Class-level inactivity rationale (no N2-methyl)
MIC endpoint context against Candida, Cryptococcus; structural attribution of activity
Corrosion inhibitor intermediate
Precursor for N-alkyl derivatization
Adsorption isotherm and electrochemical impedance analysis after functionalization
Fragment-based library expansion
Low MW (236 Da), 0 HBD, 2 HBA, rotatable bond profile
Fragment growing/merging strategies; dihydroorotase binding anchor context
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